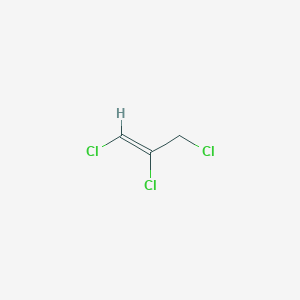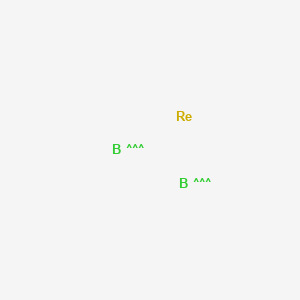
1-Chloro-4-iodobutane
Vue d'ensemble
Description
Le fluorure de choline F-18 est un composé radiopharmaceutique principalement utilisé en imagerie par tomographie par émission de positons (TEP). Il s’agit d’un analogue marqué au fluor-18 de la choline, une vitamine hydrosoluble naturelle essentielle à la synthèse des phospholipides dans les membranes cellulaires. Le fluorure de choline F-18 est particulièrement précieux pour la détection et le suivi de divers cancers, notamment le cancer de la prostate, les tumeurs cérébrales et les adénomes parathyroïdiens .
Applications De Recherche Scientifique
Fluorocholine F-18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Medicine: Widely used in PET imaging for the detection and monitoring of cancers such as prostate cancer, brain tumors, and parathyroid adenomas.
Industry: Utilized in the production of radiopharmaceuticals for diagnostic imaging.
Analyse Biochimique
Biochemical Properties
1-Chloro-4-iodobutane is known to undergo electrogenerated Nickel (I) salen (N,N′ -bis (salicylidene)ethylenediamine) catalyzed reduction to afford 1,8-dichlorooctane This suggests that it can participate in redox reactions and interact with certain enzymes and proteins
Molecular Mechanism
The molecular mechanism of this compound involves its reduction by electrogenerated Nickel (I) salen to form 1,8-dichlorooctane This suggests that it can bind to certain biomolecules and influence their activity, potentially leading to changes in gene expression
Temporal Effects in Laboratory Settings
Its properties such as boiling point and density have been characterized
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le fluorure de choline F-18 est synthétisé par une réaction de substitution nucléophile. Le processus implique la réaction du dibromométhane avec l’ion fluorure de fluor-18, assistée par le carbonate de potassium et le Kryptofix 2.2.2, pour produire du fluorobromométhane. Cet intermédiaire est ensuite mis à réagir avec le N,N-diméthylaminoéthanol pour obtenir le fluorure de choline F-18 .
Méthodes de production industrielle : La production industrielle du fluorure de choline F-18 implique généralement l’utilisation de modules de synthèse automatisés, tels que le synthétiseur GE FASTlab II. Le processus est entièrement automatisé, assurant un rendement radiochimique élevé et une pureté optimale. La synthèse implique la fluoration du dibromométhane pour produire du fluorobromométhane, qui est ensuite mis à réagir avec la diméthyléthanolamine. Le produit final est purifié à l’aide d’une série de cartouches et formulé avec une solution de chlorure de sodium .
Analyse Des Réactions Chimiques
Types de réactions : Le fluorure de choline F-18 subit principalement des réactions de substitution nucléophile. La réaction clé implique le déplacement d’un atome de brome dans le dibromométhane par l’ion fluorure de fluor-18, suivi de la réaction avec le N,N-diméthylaminoéthanol pour former le produit final .
Réactifs et conditions courants :
Réactifs : Dibromométhane, ion fluorure de fluor-18, carbonate de potassium, Kryptofix 2.2.2, N,N-diméthylaminoéthanol.
Produits principaux : Le produit principal de ces réactions est le fluorure de choline F-18, qui est utilisé comme agent d’imagerie TEP .
4. Applications de la recherche scientifique
Le fluorure de choline F-18 a une large gamme d’applications en recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :
Médecine : Largement utilisé en imagerie TEP pour la détection et le suivi de cancers tels que le cancer de la prostate, les tumeurs cérébrales et les adénomes parathyroïdiens.
Industrie : Utilisé dans la production de radiopharmaceutiques pour l’imagerie diagnostique.
Mécanisme D'action
Le fluorure de choline F-18 exerce ses effets en imitant le substrat naturel choline. Il est absorbé par les cellules par l’intermédiaire de transporteurs de choline et phosphorylé par la choline kinase, qui est surexprimée dans de nombreuses tumeurs. Le composé phosphorylé est ensuite incorporé dans les membranes cellulaires, permettant la visualisation des tumeurs par imagerie TEP. Les cibles moléculaires comprennent les transporteurs de choline et la choline kinase, qui sont impliquées dans la synthèse des phospholipides dans les membranes cellulaires .
Comparaison Avec Des Composés Similaires
Le fluorure de choline F-18 est souvent comparé à d’autres analogues de choline radiomarqués, tels que la choline au carbone-11 et la fluoroéthylcholine au fluor-18.
Choline au carbone-11 : A une demi-vie plus courte que le fluorure de choline F-18, ce qui limite son utilisation aux installations équipées d’un cyclotron sur site.
Fluoroéthylcholine au fluor-18 : Semblable au fluorure de choline F-18, mais possède des propriétés pharmacocinétiques différentes et peut ne pas être aussi efficace dans certaines applications d’imagerie.
Unicité : Le fluorure de choline F-18 est unique en raison de sa demi-vie plus longue par rapport à la choline au carbone-11, ce qui permet une utilisation clinique plus large. Sa forte absorption par les cellules tumorales et sa faible excrétion urinaire le rendent particulièrement utile pour l’imagerie du cancer de la prostate et d’autres tumeurs .
Composés similaires :
- Choline au carbone-11
- Fluoroéthylcholine au fluor-18
- Fluorométhylcholine au fluor-18
Propriétés
IUPAC Name |
1-chloro-4-iodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClI/c5-3-1-2-4-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOSPTBRSOYXGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065029 | |
| Record name | 1-Iodo-4-chlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10297-05-9 | |
| Record name | 1-Chloro-4-iodobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10297-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 1-chloro-4-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010297059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1-chloro-4-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Iodo-4-chlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-iodobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Chloro-4-iodobutane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/977ZE83TAE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-chloro-4-iodobutane in the synthesis of L-α-vinyl amino acids?
A1: this compound serves as a key building block in the synthesis of L-α-vinyl lysine, a time-dependent inhibitor of amino acid decarboxylases []. Researchers utilize it as an electrophile in the alkylation reaction of a chiral, vinylglycine-derived dianionic dienolate []. This reaction is crucial for introducing the lysine side chain, albeit through a multi-step process following the alkylation [].
Q2: How does the conformational flexibility of this compound influence its reactivity?
A2: While not directly addressed in the provided abstracts, conformational analysis of this compound is crucial for understanding its reactivity []. The molecule can adopt various conformations due to rotations around its carbon-carbon single bonds. The preferred conformation in a given reaction environment can significantly influence its interaction with other molecules and thus impact reaction outcomes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)

![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)

